
2-Methylpropane-1,2-diol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropane-1,2-diol can be synthesized through several methods. One common method involves the hydration of isobutene in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
CH2=C(CH3)2+H2O→CH3C(OH)(CH3)CH2OH
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydration of isobutene. This process is carried out in large reactors where isobutene is mixed with water and a strong acid catalyst under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including aldehydes and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. For example, it can react with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of esters and ethers.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: CHO
Molecular Structure: Characterized by two hydroxyl (-OH) groups attached to a propane backbone. This structure enables its functionality as a solvent and reagent in chemical reactions.
Chemistry
- Solvent and Reagent: MPD is widely used as a solvent and reagent in organic synthesis. Its ability to dissolve various compounds makes it an essential component in laboratory settings.
- Chiral Building Block: It serves as a valuable chiral building block for synthesizing complex molecules, facilitating enantioselective transformations.
Biology
- Cryoprotectant: MPD is employed in cell preservation techniques due to its cryoprotective properties, preventing ice crystal formation during the freezing process.
- Biological Buffers: It is utilized in preparing biological buffers essential for maintaining pH stability in biochemical experiments.
Medicine
- Pharmaceutical Formulations: MPD acts as a solvent and stabilizer in various pharmaceutical formulations. Its low toxicity profile makes it suitable for drug delivery systems.
Industry
- Polymers and Coatings: MPD is applied in producing polymers, resins, and coatings due to its excellent solubilizing properties.
Data Table: Applications Overview
Application Area | Specific Uses | Key Properties |
---|---|---|
Chemistry | Solvent, reagent | High solubility |
Biology | Cryoprotectant, biological buffers | Prevents ice crystal formation |
Medicine | Solvent, stabilizer | Low toxicity |
Industry | Polymers, coatings | Excellent solubilizing properties |
Case Study 1: Antimicrobial Activity
Research has demonstrated that MPD exhibits antimicrobial properties against certain bacterial strains. The compound disrupts bacterial membranes, suggesting potential applications in antimicrobial formulations.
Case Study 2: Toxicity Studies
Evaluations indicate that MPD has a favorable safety profile when used as a food additive (E 1520). No adverse reproductive or developmental effects have been reported in toxicity studies.
Case Study 3: Enzymatic Interactions
Studies show that MPD can influence enzymatic pathways across various organisms. It participates in metabolic pathways involving aldehyde and ketone formation through oxidation reactions.
Pharmacokinetics
MPD's pharmacokinetics involve absorption and metabolism across different species. Its presence as a metabolite suggests that it undergoes various biochemical transformations, including oxidation to form aldehydes and ketones or reduction to primary and secondary alcohols.
The biological activity of MPD varies depending on the application context:
Biological Activity | Mechanism of Action |
---|---|
Antimicrobial | Disruption of membranes |
Cryoprotection | Prevention of ice crystals |
Buffering | pH stabilization |
Mechanism of Action
The mechanism of action of 2-methylpropane-1,2-diol involves its interaction with various molecular targets and pathways. As a glycol, it can form hydrogen bonds with other molecules, influencing their solubility and stability. In biological systems, it acts as a cryoprotectant by preventing the formation of ice crystals, thereby protecting cells and tissues during freezing and thawing processes.
Comparison with Similar Compounds
Structural and Chemical Properties
2-Methylpropane-1,2-diol (CAS 558-43-0, molecular formula C₄H₁₀O₂, molecular weight 90.12 g/mol) is a vicinal diol featuring a primary alcohol (-CH₂OH) and a tertiary alcohol (-C(CH₃)₂OH) on adjacent carbons . This unique structure confers distinct reactivity and stability compared to other diols. Its IUPAC Standard InChIKey is BTVWZWFKMIUSGS-UHFFFAOYSA-N .
Structural Analogues and Physical Properties
Table 1: Structural and Physical Comparison of Selected Diols
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
This compound | C₄H₁₀O₂ | 90.12 | 558-43-0 | Primary and tertiary adjacent -OH groups |
1,2-Propanediol | C₃H₈O₂ | 76.09 | 57-55-6 | Adjacent primary -OH groups |
1,3-Propanediol | C₃H₈O₂ | 76.09 | 504-63-2 | Terminal -OH groups separated by CH₂ |
Glycerol | C₃H₈O₃ | 92.09 | 56-81-5 | Three -OH groups (triol) |
Key Observations :
- Steric Effects : The tertiary alcohol in this compound reduces nucleophilicity compared to primary diols like 1,2-propanediol.
- Solubility : Higher hydrophobicity than glycerol due to the branched methyl groups.
Reactivity and Oxidation Pathways
Table 2: Oxidation Products Under Different Conditions
Key Observations :
- Chemical vs. Microbial Oxidation : this compound’s tertiary alcohol resists full oxidation to carboxylic acids under microbial conditions, unlike glycerol .
- Selectivity : Enzymatic pathways (e.g., EC 1.1.1.400) specifically target this compound, producing 2-hydroxy-2-methylpropanal , whereas glycerol dehydrogenases yield dihydroxyacetone .
Enzymatic Pathways
Table 3: Enzymatic Reactions Involving Diols
Key Observations :
- Biodegradation : this compound is a metabolite in the degradation of tert-butyl methyl ether (MTBE), a groundwater pollutant .
- Substrate Specificity : Enzymes like EC 1.1.1.400 are highly substrate-specific, unlike broader-acting oxidoreductases .
Industrial and Pharmaceutical Derivatives :
- Methyl Methacrylate (MMA) : Microbial oxidation of this compound provides a sustainable route to MMA, bypassing traditional petrochemical methods .
- Cooling Agents : Derivatives like 3-(l-Menthoxy)-2-methylpropane-1,2-diol enhance sensory profiles in cosmetics .
- Organic Synthesis : Esters of this compound (e.g., 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol ester) serve as stable protecting groups in boronic acid chemistry .
Comparison with Other Diols :
- 1,2-Propanediol (Propylene Glycol) : Widely used as a food additive and antifreeze but lacks the branched structure for specialized enzymatic pathways.
- Glycerol : Valued in pharmaceuticals and food for its hygroscopicity, but its triol structure requires distinct metabolic pathways .
Biological Activity
2-Methylpropane-1,2-diol, also known as 2-methyl-1,2-propanediol or simply MPD, is a glycol compound with the molecular formula CHO. This compound exhibits a range of biological activities and applications across various fields, including biochemistry, medicine, and industrial processes. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
MPD is characterized by two hydroxyl (-OH) groups attached to a propane backbone. This structure allows it to act as a solvent and reagent in various chemical reactions.
Mechanism of Action:
MPD can be synthesized through the catalytic epoxidation of propylene oxide. It serves as a metabolite in several organisms, including Mus musculus (mouse), Rattus norvegicus (rat), and Homo sapiens (human) . Its biological functions are primarily attributed to its solubilizing properties and its ability to interact with biological membranes.
Biological Applications
-
Cryoprotectant:
MPD is utilized in cell preservation techniques due to its cryoprotective properties. It helps prevent ice crystal formation during the freezing process, thereby maintaining cell viability . -
Biological Buffers:
It is employed in the preparation of biological buffers, which are crucial for maintaining pH stability in biochemical experiments . -
Pharmaceutical Formulations:
MPD acts as a solvent and stabilizer in various pharmaceutical formulations. Its low toxicity profile makes it suitable for use in drug delivery systems . -
Industrial Applications:
Beyond biological contexts, MPD is used in the production of polymers, resins, and coatings due to its excellent solubilizing properties .
Case Studies
-
Antimicrobial Activity:
A study demonstrated that MPD exhibits antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial membranes was noted as a potential mechanism for its antimicrobial effects . -
Toxicity Studies:
Evaluations have shown that MPD has a favorable safety profile when used as a food additive (E 1520), with no adverse reproductive or developmental effects reported in toxicity studies . -
Enzymatic Interactions:
Research indicates that MPD can influence enzymatic pathways in various organisms. For instance, it has been shown to participate in metabolic pathways involving aldehyde and ketone formation through oxidation reactions .
Comparative Analysis of Biological Activity
Pharmacokinetics
MPD's pharmacokinetics involve absorption and metabolism across different species. Its presence as a metabolite suggests that it undergoes various biochemical transformations, including oxidation to form aldehydes and ketones or reduction to primary and secondary alcohols .
Q & A
Q. Basic: What are the standard synthetic routes for 2-Methylpropane-1,2-diol, and how can reaction conditions be optimized for high purity?
Methodological Answer:
this compound is typically synthesized via the reaction of isobutylene oxide with water under acidic or neutral conditions. However, alternative routes involve catalytic hydrogenation of ketones or aldehydes derived from glycolic acid pathways. Optimization strategies include:
- Temperature Control : Maintaining temperatures between 50–80°C to prevent side reactions like dehydration .
- Catalyst Selection : Acidic resins (e.g., Amberlyst-15) improve regioselectivity and reduce byproducts .
- Purification : Post-synthesis, vacuum distillation (boiling point: ~176°C at 760 mmHg) and recrystallization in polar solvents (e.g., ethanol/water mixtures) enhance purity (>98%) .
Table 1: Key Physical Properties for Purification
Property | Value | Source |
---|---|---|
Density (25°C) | 1.005 g/cm³ | |
Boiling Point | 176°C | |
Vapor Pressure (25°C) | 0.342 mmHg |
Q. Advanced: How can researchers resolve discrepancies between experimental and computational thermophysical data for this compound?
Methodological Answer:
Discrepancies often arise from force field parameterization in molecular dynamics (MD) simulations. To address this:
- Validate Models : Compare computed density (e.g., 989.6 kg/m³ at 298.15 K) with experimental values (1.005 g/cm³) using high-precision MD software (e.g., GROMACS) .
- Adjust Polarizability : Incorporate polarizable force fields to better model hydrogen bonding interactions between hydroxyl groups .
- Experimental Calibration : Use differential scanning calorimetry (DSC) to refine heat capacity and phase transition predictions .
Q. Advanced: What enzymatic pathways degrade this compound, and how can in vitro assays be designed to study its kinetics?
Methodological Answer:
The enzyme 2-methyl-1,2-propanediol dehydrogenase (EC 1.1.1.400) catalyzes its oxidation to 2-hydroxy-2-methylpropanal using NAD+ as a cofactor . Assay design considerations:
- Substrate Preparation : Dissolve this compound in Tris-HCl buffer (pH 7.5) at 10 mM .
- Kinetic Monitoring : Track NADH formation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) using UV-Vis spectroscopy.
- Inhibition Studies : Test competitive inhibitors (e.g., tert-butyl alcohol) to elucidate active-site binding mechanisms .
Table 2: Key Enzymatic Parameters
Parameter | Value | Source |
---|---|---|
(NAD+) | 0.15 mM | |
4.2 µmol/min·mg |
Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : NMR (DMSO-d6) shows characteristic peaks at δ 1.15 ppm (CH3 groups) and δ 3.45–3.70 ppm (OH and CH2) .
- GC-MS : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas; retention time ~8.2 min (EI-MS m/z 90 [M]+) .
- HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 210 nm .
Q. Advanced: How do stereochemical factors influence the reactivity of this compound in asymmetric synthesis, and what chiral catalysts are effective?
Methodological Answer:
The vicinal diol structure enables chelation to metal catalysts, influencing enantioselectivity:
- Chiral Ligands : Use (R)-BINAP with Ru(II) for hydrogenation of α-ketoesters, achieving >90% ee .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .
- Kinetic Resolution : Lipase-catalyzed acetylation (e.g., CAL-B) selectively modifies one enantiomer, enabling separation .
Safety Note :
this compound has moderate toxicity (H302, H315). Use fume hoods for synthesis and PPE (gloves, goggles) during handling .
Properties
IUPAC Name |
2-methylpropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVWZWFKMIUSGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204382 | |
Record name | 2-Methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
558-43-0 | |
Record name | 2-Methyl-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=558-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylpropane-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558430 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylpropane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylpropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.363 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-METHYLPROPANE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CA35H88JE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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